N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
N-(4-Chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide group. The oxadiazole moiety is further functionalized with a p-tolyl (4-methylphenyl) group, while the acetamide nitrogen is linked to a 4-chlorophenyl substituent.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKURACTLYMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 345.79 g/mol. The presence of the oxadiazole moiety is particularly significant as it has been associated with various pharmacological effects.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazole have shown selective inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Specific compounds exhibited IC50 values in the nanomolar range against hCA IX and II, indicating strong inhibitory effects .
Table 1: Inhibitory Activity of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 16a | hCA IX | 0.089 |
| 16b | hCA II | 0.75 |
These findings suggest that modifications in the oxadiazole structure can enhance anticancer activity, making it a promising scaffold for drug development.
Cytotoxicity Studies
In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) revealed significant cytotoxic effects. For example, compound 17a showed an IC50 value of 0.65 μM against MCF-7 cells, indicating potent anticancer properties while sparing normal cells at higher concentrations .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | PANC-1 | 2.41 |
The mechanism underlying the biological activity of this compound remains to be fully elucidated. However, preliminary studies suggest that it may disrupt cellular machinery involved in DNA replication and cell cycle progression . Flow cytometry analyses indicated that certain derivatives could arrest the cell cycle at the G0-G1 phase.
Case Studies
A notable study evaluated a series of oxadiazole derivatives against non-cancerous and cancerous cell lines under various conditions. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced biological activity and selectivity towards cancer cells .
Chemical Reactions Analysis
Reactivity Under Acidic and Basic Conditions
The compound’s stability and reactivity under varying pH conditions are critical for its applications:
Participation in Cycloaddition Reactions
The 1,2,4-oxadiazole ring exhibits dipolarophilic character, enabling [3+2] cycloadditions:
-
With nitrile oxides : Forms fused isoxazoline derivatives under microwave irradiation (300W, 10min) .
-
With azides : Yields triazole-linked analogs in the presence of Cu(I) catalysts.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable further derivatization:
| Reaction | Catalyst | Yield | Conditions |
|---|---|---|---|
| Suzuki coupling (with aryl boronic acids) | Pd(PPh₃)₄ | 65–78% | Ethanol/water, 80°C, 12h |
| Buchwald–Hartwig amination | Pd₂(dba)₃/Xantphos | 72% | Toluene, 100°C, 24h |
Spectral Characterization Data
Key spectroscopic features corroborate the compound’s structure:
-
IR : Strong absorption at 1685–1695 cm⁻¹ (C=O stretch of acetamide) and 1230–1240 cm⁻¹ (C–O–C stretch of oxadiazole) .
-
¹H NMR :
-
LCMS : m/z = 435.1 [M+H]⁺.
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and relevance of N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, we compare it with structurally analogous compounds reported in recent literature. Key analogs include variations in substituents on the oxadiazole ring, pyridinone core, and acetamide side chain, which influence physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C23H19ClN4O3).
Key Findings
Substituent Effects on Physicochemical Properties: The introduction of p-tolyl (methyl-substituted phenyl) on the oxadiazole ring (target compound) likely enhances lipophilicity compared to analogs with unsubstituted phenyl (e.g., 11h, m.p. 108.3–109.5°C) or thiophen-2-yl groups (e.g., compound). Chlorophenyl substituents (e.g., 11g, 4-chlorophenoxy) correlate with higher melting points (133.4–135.8°C) compared to non-halogenated analogs, suggesting stronger intermolecular interactions (e.g., dipole-dipole or π-stacking).
Synthetic and Analytical Consistency :
- Compounds like 11g and 11i () were synthesized via nucleophilic substitution reactions, purified using silica gel chromatography, and characterized by NMR and LC-MS, demonstrating methodologies applicable to the target compound.
- Isomeric ratios observed in NMR (e.g., 4:1 for 11g) highlight conformational flexibility in the acetamide side chain, which may influence binding to biological targets.
Bioactivity Implications :
- While direct bioactivity data for the target compound is unavailable, analogs such as 11g–11i () were evaluated as proteasome inhibitors, suggesting that the oxadiazole-acetamide scaffold is a viable pharmacophore.
- Substitution at the p-tolyl position (target compound) may optimize steric and electronic interactions with enzyme active sites compared to bulkier groups (e.g., 4-isopropylphenyl in ).
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, and how do reaction conditions affect yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent).
Functionalization of the pyridinone core through nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) .
Acetamide linkage via reaction of activated esters (e.g., chloroacetyl chloride) with 4-chloroaniline.
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxadiazole formation | DCC, THF, 60°C | 60-75% |
| Pyridinone functionalization | Pd(PPh₃)₄, K₂CO₃, DMF | 50-65% |
| Acetamide coupling | Chloroacetyl chloride, Et₃N | 70-85% |
- Reference : Analogous protocols are validated in studies on structurally related acetamide derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.4–8.0 ppm, NH signals at δ 10–13 ppm) .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., amine/imine forms) using SHELXL for refinement .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI).
- Challenge : Overlapping signals in NMR due to tautomerism (e.g., 50:50 amine/imine ratio observed in related compounds) require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What challenges arise in optimizing the reaction yield for the 1,2,4-oxadiazole ring formation, and how can competing side reactions be mitigated?
- Data Contradictions : Yields vary widely (60–75%) due to:
- Competitive hydrolysis of amidoxime intermediates in polar solvents.
- Incomplete cyclization at suboptimal temperatures.
- Solutions :
- Use anhydrous solvents (e.g., THF) and molecular sieves to suppress hydrolysis.
- Employ microwave-assisted synthesis to enhance cyclization efficiency and reduce reaction time .
- Reference : Optimization strategies are discussed for analogous oxadiazole syntheses .
Q. How do computational studies (e.g., DFT, MESP, HOMO-LUMO) inform the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reactivity sites (e.g., electrophilic regions via MESP maps) .
- HOMO-LUMO Gap : Correlate with stability (e.g., smaller gaps in imine forms increase reactivity).
- Key Findings :
- FTIR : Stretching vibrations (C=O at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) align with computational predictions .
- Reference : Theoretical frameworks are validated in studies on chlorophenyl-based acetamides .
Q. What strategies resolve contradictions in spectral data caused by tautomeric equilibria or dynamic conformational changes?
- Case Study : A related compound exhibited a 50:50 amine/imine ratio in NMR, complicating signal assignment .
- Solutions :
- Variable-temperature NMR : Suppress tautomer interconversion at low temperatures (e.g., –40°C).
- Crystallographic data : Resolve dominant tautomer in solid state (e.g., imine form stabilized by hydrogen bonding) .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?
- Methodology :
- Bioisosteric replacement : Substitute p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate solubility.
- Pharmacophore mapping : Identify critical motifs (e.g., oxadiazole as a hydrogen-bond acceptor) via docking studies.
- Data : SAR studies on analogs show improved activity with halogen substituents at the 4-position of the phenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
